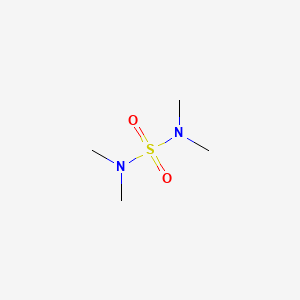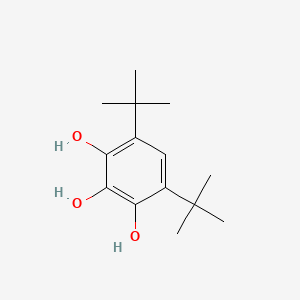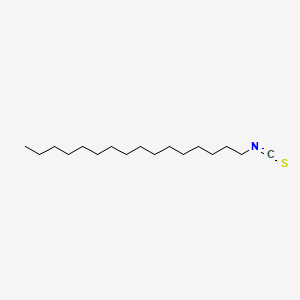
1,3,5-Trichloro-2-fluorobenzène
Vue d'ensemble
Description
1,3,5-Trichloro-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C6H2Cl3F It is a derivative of benzene, where three chlorine atoms and one fluorine atom are substituted at the 1, 3, 5, and 2 positions, respectively
Applications De Recherche Scientifique
1,3,5-Trichloro-2-fluorobenzene has several scientific research applications:
Safety and Hazards
1,3,5-Trichloro-2-fluorobenzene is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Mode of Action
These compounds can undergo nucleophilic substitution reactions, where a nucleophile replaces a halogen atom .
Pharmacokinetics
It’s known that halogenated benzenes generally have low gastrointestinal absorption and are lipophilic, which can affect their distribution in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Trichloro-2-fluorobenzene. Factors such as temperature, pH, and presence of other chemicals can affect the reactivity and stability of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Trichloro-2-fluorobenzene can be synthesized through the chlorination of fluorobenzene derivatives. The process involves the following steps:
Chlorination: Fluorobenzene derivatives are chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Purification: The resulting mixture is purified through distillation to separate 1,3,5-trichloro-2-fluorobenzene from other by-products.
Industrial Production Methods
Industrial production of 1,3,5-trichloro-2-fluorobenzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of fluorobenzene derivatives are chlorinated in industrial reactors.
Separation and Purification: The product is separated and purified using industrial-scale distillation and crystallization techniques to achieve high purity.
Analyse Des Réactions Chimiques
1,3,5-Trichloro-2-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The chlorine atoms in 1,3,5-trichloro-2-fluorobenzene can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of various substituted derivatives.
Comparaison Avec Des Composés Similaires
1,3,5-Trichloro-2-fluorobenzene can be compared with other similar compounds such as:
1,2,3-Trichlorobenzene: This compound has three chlorine atoms substituted at the 1, 2, and 3 positions.
1,2,4-Trichlorobenzene: This isomer has chlorine atoms at the 1, 2, and 4 positions.
1,3,5-Trichlorobenzene: This compound lacks the fluorine atom present in 1,3,5-trichloro-2-fluorobenzene, resulting in different reactivity and applications.
Propriétés
IUPAC Name |
1,3,5-trichloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPNJBWUNXRYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190051 | |
| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-33-9 | |
| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3,5-trichloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B1295345.png)












